molecular formula C10H11BrFN B13010749 (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Katalognummer: B13010749
Molekulargewicht: 244.10 g/mol
InChI-Schlüssel: DMOKHKDSZZLMSZ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative with bromine and fluorine substituents at positions 5 and 6, respectively. Its molecular formula is C₁₀H₁₁BrFN, with a molecular weight of 244.11 g/mol.

Eigenschaften

Molekularformel

C10H11BrFN

Molekulargewicht

244.10 g/mol

IUPAC-Name

(1S)-5-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrFN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2/t9-/m0/s1

InChI-Schlüssel

DMOKHKDSZZLMSZ-VIFPVBQESA-N

Isomerische SMILES

C1C[C@@H](C2=C(C1)C(=C(C=C2)F)Br)N

Kanonische SMILES

C1CC(C2=C(C1)C(=C(C=C2)F)Br)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Tetrahydronaphthalene Core

The tetrahydronaphthalene skeleton is commonly synthesized via hydrogenation or partial reduction of naphthalene derivatives or through cyclization reactions starting from suitable precursors such as substituted benzyl compounds. The choice of starting material depends on the desired substitution pattern and stereochemistry.

Introduction of the Amine Group

The amine group at the 1-position is introduced through:

  • Nucleophilic substitution: Displacement of a suitable leaving group (e.g., halide or tosylate) by ammonia or amine nucleophiles.

  • Reductive amination: Reaction of a ketone or aldehyde intermediate at the 1-position with an amine source followed by reduction (e.g., using sodium borohydride or catalytic hydrogenation) to yield the primary amine.

Stereochemical control to obtain the (S)-enantiomer is achieved by employing chiral auxiliaries, chiral catalysts, or resolution techniques during the amination step or earlier in the synthetic sequence.

For large-scale or industrial production, advanced methodologies such as continuous flow reactors are utilized to improve reaction efficiency, control, and safety. Automated purification systems (e.g., preparative chromatography) are employed to enhance the yield and purity of the final compound. These techniques allow for better scalability and reproducibility.

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Core synthesis Hydrogenation or cyclization of precursors Formation of tetrahydronaphthalene core
2 Bromination Br2 or NBS, low temperature, inert solvent Selective bromination at 5-position
3 Fluorination Selectfluor or electrophilic fluorination Introduction of fluorine at 6-position
4 Amination Nucleophilic substitution or reductive amination with NaBH4 Introduction of amine at 1-position with (S)-stereochemistry
5 Purification Chromatography, crystallization Isolation of pure (S)-enantiomer
  • The presence of bromine and fluorine substituents enhances the electrophilicity of adjacent carbons, facilitating further functionalization if needed.

  • The stereoselective introduction of the amine group is critical for biological activity, with chiral control often achieved via chiral catalysts or auxiliaries.

  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize regio- and stereoselectivity.

  • Industrial processes benefit from continuous flow chemistry to maintain consistent reaction parameters and improve safety when handling reactive halogenating agents.

The preparation of (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves a carefully orchestrated multi-step synthesis focusing on the construction of the tetrahydronaphthalene core, selective halogenation, and stereoselective amination. Advances in synthetic methodologies and industrial techniques have enabled efficient production of this compound with high purity and enantiomeric excess, supporting its application in medicinal chemistry and related research fields.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce the amine group to an imine.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential
(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its role as a pharmacological agent due to its structural similarity to known drugs. Its unique bromine and fluorine substitutions may influence biological activity and receptor interactions.

Case Study: KATP Channel Modulation

A study explored the structure-activity relationships of various compounds related to KATP channel activity. The compound was evaluated for its efficacy in modulating these channels, which are critical in cardiac and smooth muscle physiology. It demonstrated partial efficacy in inhibiting spontaneous bladder contractions while showing varied effects on neurogenic contractions .

Neuropharmacology

Role in Neurological Disorders
Research indicates that compounds similar to (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit neuroprotective properties. Investigations into its potential as a treatment for conditions such as Parkinson's disease or depression are ongoing.

Case Study: In Vivo Studies

In vivo studies have shown that certain derivatives can influence neurotransmitter release and modulate synaptic activity. These findings suggest that (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine could be a candidate for further development in treating neurological disorders .

Material Science

Applications in Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its structural characteristics allow for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Comparison of Electronic Properties

PropertyValue
Band GapTBD
Electron MobilityTBD
Thermal StabilityTBD

Note: TBD indicates that specific values are under investigation or vary based on experimental conditions.

Wirkmechanismus

The mechanism of action of (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Halogen-Substituted Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position, Type) Enantiomer Notes
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine 1259674-78-6 C₁₀H₁₁BrFN 244.11 Br (6), F (5) S Positional isomer of target
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1810070-15-5 C₁₀H₁₂BrN·HCl 280.58 Br (5) Racemic Hydrochloride salt improves solubility
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 1337523-99-5 C₁₀H₁₂BrN 226.11 Br (6) Racemic Lacks fluorine substituent
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 794507-89-4 C₁₀H₁₂BrN 226.11 Br (7) R Opposite enantiomer; different halogen position

Key Observations :

  • Halogen Positioning : The target compound’s bromine and fluorine at positions 5 and 6 distinguish it from analogs like 6-bromo-5-fluoro (swapped positions) and 7-bromo derivatives. Halogen placement influences electronic effects and steric interactions, which may alter binding to biological targets .
  • Hydrochloride Salts : Salt forms (e.g., 1810070-15-5) enhance aqueous solubility, a common strategy in drug development .

Substituted Derivatives with Additional Functional Groups

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position, Type) Notes
6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine 1337250-68-6 C₁₁H₁₄BrNO 256.14 Br (6), OCH₃ (8) Methoxy group adds polarity; may affect CNS penetration
N-(2-Bromophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine N/A C₁₇H₁₈BrNO 332.23 Br (aryl), OCH₃ (6) Bulky aryl substituent; potential for unique receptor interactions

Key Observations :

  • Aryl Modifications : The N-(2-bromophenyl) derivative introduces a bulky aromatic group, which may sterically hinder interactions with compact binding pockets .

Enantiomeric Comparisons

Compound Name CAS Number Molecular Formula Enantiomer Notes
(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 676136-31-5 C₁₀H₁₂BrN S Lacks fluorine substituent
(R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 1810074-82-8 C₁₀H₁₂BrN R Opposite enantiomer; may have divergent activity

Key Observations :

  • Enantiomeric Specificity : The (S)-configuration of the target compound may confer distinct receptor-binding properties compared to the (R)-enantiomer. For example, (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine (794507-89-4) shows divergent physicochemical behavior due to stereochemistry .

Biologische Aktivität

(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound belonging to the class of substituted naphthalenes, characterized by its unique combination of bromine and fluorine substituents. This structural configuration significantly influences its chemical reactivity and biological activity. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and comparative studies with structurally similar compounds.

  • Molecular Formula : C10_{10}H11_{11}BrFN
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 1259615-75-2

Biological Activity Overview

Research indicates that (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant biological activity, particularly in the context of receptor interactions and potential therapeutic applications. The presence of halogens enhances its reactivity and selectivity in biological systems.

Key Biological Activities

  • Receptor Binding Affinity :
    • Studies have shown that this compound interacts with various G protein-coupled receptors (GPCRs), particularly serotonin receptors (5-HT2_2) and histamine receptors (H1_1). The compound exhibits higher affinity for certain receptor subtypes, suggesting potential applications in psychopharmacology .
  • Inhibition of Metalloproteinases :
    • Preliminary studies suggest that (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may inhibit metalloproteinases involved in cancer progression and other diseases. This inhibition could be linked to its ability to bind selectively to the active sites of these enzymes .
  • Anticancer Potential :
    • The compound's structural features may contribute to its anticancer properties. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine:

Compound NameStructural FeaturesUnique Attributes
(S)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amineChlorine instead of fluorineDifferent reactivity due to chlorine's properties
(S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amineMethyl group instead of fluorineVariation in sterics and electronic effects
(S)-5-Bromo-6-ethyl-1,2,3,4-tetrahydronaphthalen-1-amineEthyl group instead of fluorineAltered hydrophobicity and potential binding interactions

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine:

  • Affinity Studies :
    • A study conducted on various analogs revealed that (S)-5-Bromo-6-fluoro derivative exhibits a notable binding affinity at serotonin 5-HT2_2 receptors compared to its enantiomers .
  • In Silico Docking Studies :
    • Computational modeling has been employed to predict how this compound interacts with target proteins. Docking studies suggest that the bromine and fluorine substituents play critical roles in enhancing binding interactions with receptor sites .
  • Therapeutic Applications :
    • Given its receptor affinity profile and potential for inhibiting metalloproteinases, there is growing interest in exploring (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine for therapeutic applications in treating psychiatric disorders and certain cancers .

Q & A

Q. What are the key synthetic strategies for enantioselective synthesis of (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine?

The enantioselective synthesis typically employs chiral auxiliaries or catalytic asymmetric methods. A validated approach involves:

  • Chiral sulfinamide intermediates : Using tert-butanesulfinyl imines to induce stereocontrol during nucleophilic addition. For example, (SS)-6g and (RS)-6e analogs were synthesized with 61–75% yields via column chromatography (hexane/AcOEt eluent) and characterized by optical rotation ([α]D values: +50.6 to –93.5) .
  • Resolution techniques : Diastereomeric salt formation with chiral acids (e.g., (D)-mandelic acid) followed by recrystallization, as demonstrated in sertraline derivative syntheses .

Q. How is stereochemical purity assessed for this compound?

Critical methods include:

  • Optical rotation analysis : Quantitative [α]D measurements in solvents like CH2Cl2 .
  • Chiral HPLC/GC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • X-ray crystallography : Definitive confirmation of absolute configuration, though not explicitly reported in the provided evidence.

Q. What spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : 1H/13C NMR for backbone assignment and substituent positioning (e.g., distinguishing bromo/fluoro substituents via coupling patterns).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation (e.g., C10H11BrFN).
  • Infrared (IR) : Identification of amine N-H stretches (~3300 cm⁻¹) and aromatic C-Br/C-F vibrations .

Advanced Research Questions

Q. How can DFT calculations optimize enantioselectivity in derivative synthesis?

Density Functional Theory (DFT) predicts transition-state geometries and steric/electronic interactions influencing enantiomeric excess (ee). For example:

  • Transition-state modeling : Analyzing energy barriers for nucleophilic attack on tert-butanesulfinyl imines to rationalize ee values >90% .
  • Substituent effects : Fluorine’s electron-withdrawing nature may stabilize intermediates, while bromine’s bulkiness affects diastereoselectivity. Computational workflows (e.g., Gaussian or ORCA software) are recommended for iterative optimization .

Q. How to resolve contradictions in reported biological activity data for bromo-fluoro-tetrahydronaphthalenamine derivatives?

Contradictions may arise from:

  • Variability in assay conditions : Cell line specificity (e.g., antineoplastic activity in vs. sertraline derivatives in ).
  • Stereochemical impurities : Trace enantiomers (<2%) can skew pharmacological results. Mitigation strategies include:
    • Rigorous chiral purity validation (≥98% ee) via combined HPLC and [α]D analysis .
    • Replicating studies under standardized OECD guidelines for cytotoxicity assays.

Q. What methodologies elucidate substituent effects on reactivity in cross-coupling reactions?

Bromo and fluoro substituents influence reactivity differently:

  • Bromine : Participates in Suzuki-Miyaura couplings (e.g., with arylboronic acids) due to C-Br bond polarization. highlights bromophenylboronic acids as coupling partners .
  • Fluorine : Electron-withdrawing effects deactivate aromatic rings toward electrophilic substitution but enhance stability in radical reactions. Positional effects (e.g., 5-bromo vs. 6-fluoro) can be studied via Hammett σ constants or kinetic isotope effects .

Methodological Recommendations

  • Synthesis : Prioritize tert-butanesulfinyl imine routes for scalability and stereocontrol .
  • Characterization : Combine [α]D, chiral HPLC, and 2D NMR for unambiguous stereochemical assignment.
  • Data Reconciliation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles to standardize biological activity reporting .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.